1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a sophisticated synthetic compound with intricate molecular architecture. The compound features a pyrimidine and pyrrolidine moiety, functional groups that are crucial in pharmaceutical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves multistep organic synthesis:
Step 1: : Preparation of 6-Ethyl-5-fluoropyrimidine-4-ol starting from pyrimidine with an ethyl and fluorine functional group using electrophilic fluorination and alkylation.
Step 2: : Reaction with pyrrolidine under basic conditions (like sodium hydride) to form the pyrimidine-pyrrolidine ether linkage.
Step 3: : Acetylation of 2-methyl-1-oxopropan-2-yl using acetic anhydride in the presence of a catalyst (like DMAP).
Industrial Production Methods
Scaling up for industrial production typically involves optimized reaction conditions for high yield and purity, automated flow reactors for consistent synthesis, and rigorous quality control protocols. Techniques like crystallization and column chromatography help achieve purity standards required in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
This compound exhibits a variety of reactions:
Oxidation: : Can occur at the ethyl group under controlled conditions using reagents like potassium permanganate.
Reduction: : Less common due to stability, but possible at the acetyl group under strong reducing conditions (lithium aluminum hydride).
Substitution: : Especially the fluorine atom, which can be substituted using nucleophilic aromatic substitution mechanisms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, mild heating.
Reduction: : Lithium aluminum hydride, in dry ether.
Substitution: : Strong nucleophiles like sodium ethoxide.
Major Products
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols from acetyl groups.
Substitution: : Varied products depending on nucleophile used, often altering the aromatic ring structure.
Scientific Research Applications
This compound finds versatile applications across several fields:
Chemistry: : Used as an intermediate in synthesizing complex organic molecules, especially in medicinal chemistry.
Biology: : Acts as a probe for studying enzymatic reactions and metabolic pathways.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound functions by interacting with specific molecular targets:
Molecular Targets: : Often enzymes and receptors in biochemical pathways.
Pathways Involved: : It may inhibit or activate enzymatic activity, affecting downstream metabolic or signaling pathways.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate offers unique properties:
Similar Compounds: : Compounds like 6-Ethyl-5-fluoropyrimidine derivatives or other pyrrolidine-containing molecules.
Uniqueness: : The specific arrangement of functional groups enhances its stability, reactivity, and potential bioactivity.
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Properties
IUPAC Name |
[1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-5-12-13(17)14(19-9-18-12)23-11-6-7-20(8-11)15(22)16(3,4)24-10(2)21/h9,11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQODFYXVXBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)OC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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